Kinase Inhibition Profile: Selective but Moderate Nek2 Activity Contrasts with Potent IKKβ and Antiviral Analogs
N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide demonstrates a moderate, but quantifiable, inhibitory activity against the serine/threonine kinase Nek2, with an IC50 of 10.5 μM (10,500 nM) [1]. This activity is in stark contrast to other 5-chloro-2-hydroxybenzamide derivatives: IMD0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) is a potent IKKβ inhibitor (IC50 ≈ 0.25 μM) , and N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs exhibit sub-micromolar anti-adenoviral activity (e.g., compound 15 IC50 = 0.27 μM) [2]. The target compound's unique kinase target preference, albeit with lower potency, defines a distinct biological space not addressed by these more potent analogs.
| Evidence Dimension | Kinase inhibition potency (Nek2 vs. IKKβ) and antiviral activity |
|---|---|
| Target Compound Data | Nek2 IC50 = 10.5 μM (10,500 nM) |
| Comparator Or Baseline | IMD0354 (IKKβ IC50 = 0.25 μM) ; Analog Compound 15 (HAdV IC50 = 0.27 μM) [2] |
| Quantified Difference | 42-fold less potent vs. IMD0354 for IKKβ; 39-fold less potent vs. Compound 15 for HAdV |
| Conditions | In vitro kinase assay (Nek2); Cellular assays for IKKβ and HAdV |
Why This Matters
This distinct activity profile justifies procurement when a tool compound with moderate, non-IKKβ kinase activity is required, as opposed to a highly potent antiviral or anti-inflammatory agent.
- [1] BindingDB. (n.d.). BDBM50385927 (CHEMBL2042139) - N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide: Nek2 Inhibition Data. Binding Database. View Source
- [2] Xu, J., Berastegui-Cabrera, J., Chen, H., Pachón, J., Zhou, J., & Sánchez-Céspedes, J. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. View Source
